molecular formula C17H22ClNO5S B2666825 Ethyl 4-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-4-oxobutanoate CAS No. 2034458-98-3

Ethyl 4-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-4-oxobutanoate

Cat. No. B2666825
CAS RN: 2034458-98-3
M. Wt: 387.88
InChI Key: CSWWVOQEPDGTCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product. The choice of starting materials, reagents, and conditions can greatly affect the efficiency and selectivity of the synthesis .


Molecular Structure Analysis

The molecular structure of a compound is often determined using spectroscopic techniques like nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography . These techniques provide information about the arrangement of atoms in a molecule and the types of bonds present.


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. Factors such as the compound’s functional groups, stereochemistry, and neighboring groups can influence its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and stability, can be determined through various experimental methods .

Scientific Research Applications

Chemical Synthesis and Biological Activities

Ethyl 4-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-4-oxobutanoate and related compounds have been studied for their roles in chemical synthesis and potential biological activities. For instance, derivatives of similar compounds have been used in the synthesis of new S-DABO and HEPT analogues, with potential biological activity against HBV (Aal, 2002). Additionally, these compounds have been employed in the creation of diverse trifluoromethyl heterocycles, using diazoketoesters as intermediates (Honey et al., 2012).

Biocatalysis and Microbial Transformations

In the field of biocatalysis, derivatives of Ethyl 4-oxobutanoates have been used for the production of specific esters. An example is the use of Escherichia coli for the biocatalysis of ethyl 4-chloro-3-oxobutanoate to ethyl (S)-4-chloro-3-hydroxybutanoate, a precursor of enantiopure intermediates for chiral drugs (Ye et al., 2010).

Structural Analysis and Molecular Docking

Structural analysis and molecular docking studies have been conducted on derivatives of Ethyl 4-oxobutanoates. These studies include synthesis, characterization, and evaluation of antimicrobial and antioxidant activities (Kumar et al., 2016).

Asymmetric Reduction and Optical Purity

The asymmetric reduction of ethyl 4-chloro-3-oxobutanoate and its conversion to optically active esters have been extensively studied. This includes research on yeast cells' ability to catalyze the reduction process in aqueous phases (Shanjing, 2004).

Mechanism of Action

If the compound is biologically active, its mechanism of action can be studied. This involves understanding how the compound interacts with biological targets (e.g., proteins, DNA) to exert its effect .

Safety and Hazards

The safety and hazards associated with a compound are typically assessed through toxicological studies. This can involve determining the compound’s LD50 (the lethal dose that kills 50% of test organisms), assessing its potential for causing cancer (carcinogenicity), and evaluating its effects on reproduction .

properties

IUPAC Name

ethyl 4-[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClNO5S/c1-2-24-17(21)8-7-16(20)19-10-9-15(25(22,23)12-11-19)13-5-3-4-6-14(13)18/h3-6,15H,2,7-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSWWVOQEPDGTCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N1CCC(S(=O)(=O)CC1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-4-oxobutanoate

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